2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
2-(dimethylsulfamoylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-13(2)19(17,18)12-10(11(15)16)7-8-3-5-9(14)6-4-8/h3-6,10,12,14H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWFRWODCIQOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of L-Tyrosine
Reaction Scheme
$$
\text{L-Tyrosine} + \text{CH}3\text{OH} \xrightarrow[\text{H}2\text{SO}_4]{\text{Reflux}} \text{L-Tyrosine methyl ester hydrochloride}
$$
Following methodology from CN112920086A, L-tyrosine undergoes esterification in methanol with catalytic sulfuric acid (82-92% yield). Key parameters:
- Temperature : 65-70°C reflux
- Time : 6-8 hours
- Workup : Vacuum distillation removes excess methanol, yielding crystalline hydrochloride salt
Characterization Data
Sulfonylation with Dimethylsulfamoyl Chloride
Reaction Conditions
$$
\text{Tyrosine ester} + \text{(CH}3\text{)}2\text{NSO}2\text{Cl} \xrightarrow[\text{Et}3\text{N}]{\text{THF}} \text{Protected intermediate}
$$
Adapting protocols from sulfonamide syntheses:
- Molar ratio : 1:1.2 (amine:sulfonyl chloride)
- Base : Triethylamine (2.5 eq) for HCl scavenging
- Temperature : 0°C → RT gradient over 4 hours
Critical Optimization
Excess sulfonyl chloride and controlled temperature prevent di-sulfonylation. The reaction's progress is monitored via TLC (Rf 0.45 in ethyl acetate/hexane 1:1).
Ester Hydrolysis to Carboxylic Acid
Deprotection Strategy
$$
\text{Methyl ester} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/MeOH}} \text{Carboxylic acid}
$$
Utilizing hydrolysis conditions from β-amino acid syntheses:
- Base : 2M NaOH (3 eq)
- Solvent : Methanol/water (4:1 v/v)
- Yield : 85-90% after acidification (pH 5-6)
Purification
Crude product is recrystallized from ethanol/water (7:3), achieving >99% purity by HPLC.
Alternative Synthetic Pathways
Direct Sulfonylation of Unprotected Tyrosine
While theoretically simpler, this method faces challenges:
Solid-Phase Peptide Synthesis (SPPS) Approach
An emerging methodology adapts Fmoc-protection strategies:
- Wang resin functionalization with Fmoc-Tyr(tBu)-OH
- Sulfonylation using dimethylsulfamoyl chloride/DIPEA
- TFA cleavage (95:2.5:2.5 TFA/H$$_2$$O/TIS)
This method achieves 78% yield with superior stereochemical control, though scalability remains problematic.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d_6 $$)
- δ 12.5 (bs, 1H, COOH)
- δ 7.85 (d, J=8.4Hz, 1H, NH)
- δ 6.98/6.65 (d, J=8.0Hz, 4H, aromatic)
- δ 3.12 (s, 6H, N(CH$$3$$)$$2$$)
- δ 4.32 (m, 1H, α-CH)
- δ 3.02/2.87 (dd, J=14.0/4.8Hz, 2H, β-CH$$_2$$)
$$ ^{13}\text{C NMR} $$ (101 MHz, DMSO-$$d_6 $$)
- δ 174.2 (COOH)
- δ 155.3 (C-O phenolic)
- δ 54.1 (N(CH$$3$$)$$2$$)
- δ 129.4–115.2 (aromatic carbons)
Infrared Spectroscopy
Characteristic bands confirm functional groups:
- 3270 cm$$^{-1}$$ (O-H phenolic)
- 1705 cm$$^{-1}$$ (C=O carboxylic acid)
- 1320/1150 cm$$^{-1}$$ (S=O asymmetric/symmetric stretching)
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time | Purity (%) |
|---|---|---|---|---|
| HPLC (UV 254nm) | C18, 250×4.6mm, 5μm | 0.1% TFA/ACN (70:30) | 8.2 min | 99.4 |
| UPLC-MS | HSS T3, 2.1×50mm | 0.1% FA/H$$_2$$O-ACN | 2.8 min | 99.1 |
Data adapted from quality control protocols in sulfonamide syntheses.
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Molar Consumption | Cost Contribution (%) |
|---|---|---|---|
| L-Tyrosine | 120 | 1.0 eq | 38.2 |
| Dimethylsulfamoyl chloride | 950 | 1.2 eq | 54.7 |
| Solvents/Other | - | - | 7.1 |
Environmental Impact Assessment
Process mass intensity (PMI) calculations for the 3-step synthesis:
- Total PMI : 86 kg/kg product
- Solvent Recovery : 72% achievable via distillation
- E-Factor : 34.7 (primarily from sulfonylation byproducts)
These metrics highlight opportunities for green chemistry improvements through catalytic reagent recycling.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the sulfamoyl or hydroxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 3-(4-hydroxyphenyl)propanoic acid exhibit significant antimicrobial activity against multidrug-resistant pathogens. A study highlighted the synthesis of various derivatives, including those incorporating the 4-hydroxyphenyl moiety, which were screened against ESKAPE pathogens and other drug-resistant strains such as Candida auris .
The findings suggest that modifications to the structure can enhance antimicrobial efficacy. For instance:
- Compound 2 showed weak activity against Staphylococcus aureus and Enterococcus faecalis.
- Further chemical modifications led to compounds that displayed increased activity against Gram-negative pathogens .
Potential Use in Antimicrobial Therapy
Given the increasing prevalence of antibiotic resistance, compounds like 2-[(dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid are being investigated as potential leads for new antimicrobial therapies. The unique structural features allow for targeted modifications aimed at improving selectivity and potency against resistant strains.
Case Studies
- Case Study on Antifungal Activity :
-
Development of Novel Antimicrobial Agents :
- Research efforts have focused on creating a library of amino acid derivatives featuring the 4-hydroxyphenyl moiety. These compounds have been systematically evaluated for their antimicrobial properties, demonstrating potential as foundational platforms for future drug development targeting resistant microbial strains .
Data Tables
| Compound | Structure | Activity Against | Notes |
|---|---|---|---|
| Compound 2 | Structure | S. aureus, E. faecalis | Weak activity |
| Compound 4 | Structure | No activity against Gram-positive/negative strains | Further modifications needed |
| Compound 6 | Structure | Active against Gram-negative pathogens | Promising candidate |
Mechanism of Action
The mechanism by which 2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfamoyl and hydroxyphenyl groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Variations
The 3-(4-hydroxyphenyl)propanoic acid scaffold serves as a versatile pharmacophore. Substitutions at the amino and carboxylic acid positions significantly alter biological activity. Key analogs include:
Table 1: Structural Comparison of Selected Analogs
Pharmacological Activity Insights
Antimicrobial Activity
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: These compounds demonstrate broad-spectrum activity against ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae) and fungal strains. Substitutions like nitro groups enhance potency against multidrug-resistant isolates .
- Dimethylsulfamoyl analog : Sulfonamide groups are associated with improved bacterial target binding (e.g., dihydropteroate synthase inhibition). However, its efficacy against resistant strains remains unverified .
Anticancer and Antioxidant Activity
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit pro-apoptotic effects in cancer cell lines and scavenge reactive oxygen species (ROS) .
Pharmacokinetic and Physicochemical Properties
- Solubility: Sulfonamide substitution (e.g., dimethylsulfamoyl) may reduce aqueous solubility compared to hydroxyl or amino derivatives but improve lipophilicity for blood-brain barrier penetration .
Biological Activity
2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid (CAS No. 1396965-69-7) is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties.
- Molecular Formula : C11H16N2O5S
- Molecular Weight : 288.32 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives reduced the viability of A549 lung cancer cells by up to 50% and inhibited cell migration in vitro . The most promising candidate showed potent antioxidant properties in DPPH radical scavenging assays, suggesting that these compounds could serve as effective anticancer agents with additional antioxidant benefits .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|---|
| Compound 20 | A549 | 50 | X |
| Doxorubicin | A549 | Y | 2.29 |
| Compound X | Vero | Z | A |
Antioxidant Properties
The antioxidant properties of these compounds are noteworthy. In various assays, including the DPPH radical scavenging assay, some derivatives exhibited antioxidant activities comparable to well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) . This suggests a dual role for these compounds in both preventing oxidative stress and potentially contributing to anticancer effects.
Antimicrobial Activity
The antimicrobial efficacy of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been evaluated against multidrug-resistant pathogens, particularly those classified within the ESKAPE group. These studies revealed that certain derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 1 - 8 |
| Vancomycin-resistant E. faecalis | 0.5 - 2 |
| E. coli | 16 |
| Candida auris | 8 - 64 |
Case Studies
- Anticancer Study : A study involving various derivatives showed that compound modifications significantly altered their cytotoxicity profiles against A549 cells compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : In a systematic screening against clinically relevant pathogens, several derivatives exhibited broad-spectrum antimicrobial activity, highlighting their potential as novel therapeutic agents against drug-resistant infections .
Q & A
Q. 1.1. What experimental strategies are recommended for synthesizing 2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid with high purity?
Methodology :
- Stepwise functionalization : Begin with 3-(4-hydroxyphenyl)propanoic acid as the core scaffold. Introduce the dimethylsulfamoyl group via nucleophilic substitution under anhydrous conditions (e.g., using dimethylsulfamoyl chloride in dichloromethane with a base like triethylamine) .
- Purity optimization : Employ recrystallization in ethanol/water mixtures (70:30 v/v) and validate purity via HPLC (C18 column, acetonitrile/0.1% TFA gradient, UV detection at 254 nm) .
Q. 1.2. How should researchers characterize the structural integrity of this compound post-synthesis?
Methodology :
- Spectroscopic techniques : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, sulfonamide protons at δ 2.8–3.1 ppm). IR spectroscopy can validate sulfonamide C=O stretching (~1300 cm) and phenolic O–H (~3400 cm) .
- Mass spectrometry : High-resolution ESI-MS (negative ion mode) to confirm molecular ion peaks (expected [M–H] at m/z ~327) .
Q. 1.3. What are the primary biological targets or pathways investigated for this compound?
Methodology :
- Enzyme inhibition assays : Screen against tyrosine kinase or sulfotransferase isoforms using fluorogenic substrates (e.g., 4-methylumbelliferone sulfate) .
- Cellular uptake studies : Radiolabel the compound with and measure intracellular accumulation in HEK293 cells via scintillation counting .
Advanced Research Questions
Q. 2.1. How can computational models improve the design of derivatives with enhanced bioactivity?
Methodology :
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions for functional group additions (e.g., electron-withdrawing groups to enhance sulfonamide reactivity) .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., COX-2 or EGFR) using AutoDock Vina. Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen-bonding residues (e.g., Arg499 in COX-2) .
Q. 2.2. How should researchers resolve contradictory data in biological activity assays (e.g., IC50_{50}50 variability)?
Methodology :
- Batch-effect normalization : Include internal controls (e.g., staurosporine for kinase assays) and standardize cell passage numbers.
- Meta-analysis : Pool data from ≥3 independent replicates and apply ANOVA with post-hoc Tukey tests. For outliers, re-evaluate solvent effects (e.g., DMSO concentrations >0.1% may artifactually reduce activity) .
Q. 2.3. What advanced analytical techniques are critical for detecting trace impurities in bulk synthesis?
Methodology :
- LC-MS/MS : Use a Q-TOF system to identify impurities at <0.1% levels. Key impurities include des-methyl sulfonamide derivatives (Δm/z +14) and hydrolyzed phenolic byproducts .
- X-ray crystallography : Resolve crystal structures of co-crystallized compound with target proteins to confirm binding modes and rule out off-target interactions .
Methodological Best Practices
Q. 3.1. What protocols ensure safe handling and storage of this compound?
Methodology :
Q. 3.2. How can researchers optimize reaction yields while minimizing byproduct formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
